An In-depth Technical Guide to 3-Methyl-2,2'-bipyridine
An In-depth Technical Guide to 3-Methyl-2,2'-bipyridine
CAS Number: 10273-88-8
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of 3-Methyl-2,2'-bipyridine. The information is intended for researchers, scientists, and professionals in drug development and catalysis.
Chemical and Physical Properties
3-Methyl-2,2'-bipyridine is a substituted bipyridine, a class of heterocyclic organic compounds widely utilized as ligands in coordination chemistry. The introduction of a methyl group at the 3-position of one of the pyridine rings influences its steric and electronic properties, which in turn affects its coordination behavior and reactivity. While extensive experimental data for this specific isomer is limited in publicly available literature, key properties can be summarized and predicted based on related compounds.
Table 1: Physical and Chemical Properties of 3-Methyl-2,2'-bipyridine
| Property | Value | Source/Comment |
| CAS Number | 10273-88-8 | [1][2] |
| Molecular Formula | C₁₁H₁₀N₂ | [1][2] |
| Molecular Weight | 170.21 g/mol | [1][2] |
| Boiling Point | 282.1 ± 25.0 °C | Predicted[2] |
| Density | 1.081 g/cm³ | Predicted[2] |
| Melting Point | Not available | Experimental data not found. |
| Solubility | Expected to be soluble in many organic solvents and slightly soluble in water. The methyl group may slightly increase its lipophilicity compared to 2,2'-bipyridine.[1] | Qualitative assessment based on analogous compounds. |
Synthesis and Experimental Protocols
The synthesis of asymmetrically substituted bipyridines like 3-Methyl-2,2'-bipyridine typically relies on palladium-catalyzed cross-coupling reactions. Common methods include the Suzuki-Miyaura, Stille, and Negishi couplings. Below are detailed generalized protocols for the synthesis of methyl-substituted bipyridines, which can be adapted for 3-Methyl-2,2'-bipyridine.
Suzuki-Miyaura Cross-Coupling
This reaction involves the coupling of a halo-pyridine with a pyridylboronic acid. For the synthesis of 3-Methyl-2,2'-bipyridine, this could involve the reaction of 2-bromo-3-methylpyridine with 2-pyridylboronic acid or 3-methyl-2-pyridylboronic acid with 2-bromopyridine.
Experimental Protocol: Suzuki-Miyaura Coupling
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Reactants:
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2-Bromo-3-methylpyridine (1.0 equiv)
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2-Pyridylboronic acid (1.2 equiv)
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Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
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Triphenylphosphine (PPh₃, 0.08 equiv)
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Potassium carbonate (K₂CO₃, 2.0 equiv)
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Solvent: 1,2-Dimethoxyethane (DME) and water (4:1 mixture)
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Procedure:
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To a round-bottom flask, add 2-bromo-3-methylpyridine, 2-pyridylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
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Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
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Add the degassed DME/water solvent mixture via syringe.
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Heat the reaction mixture to reflux (approximately 85 °C) and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Upon completion, cool the reaction mixture to room temperature.
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Dilute the mixture with ethyl acetate and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 3-Methyl-2,2'-bipyridine.
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Logical Workflow for Suzuki-Miyaura Synthesis
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data (in CDCl₃): The chemical shifts will be influenced by the electron-withdrawing nitrogen atoms and the electron-donating methyl group. Protons on the pyridine ring with the methyl group will show distinct shifts compared to the unsubstituted ring. The methyl protons are expected to appear as a singlet around 2.3-2.6 ppm. Aromatic protons will appear in the range of 7.0-8.8 ppm.
Predicted ¹³C NMR Data (in CDCl₃): Aromatic carbons will resonate in the range of 120-160 ppm. The methyl carbon will appear upfield, typically around 18-25 ppm.
Experimental Protocol: NMR Spectroscopy
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Sample Preparation:
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Dissolve 5-10 mg of purified 3-Methyl-2,2'-bipyridine in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
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Transfer the solution to a 5 mm NMR tube.
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Data Acquisition:
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Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
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For ¹H NMR, use a standard pulse program with a spectral width of approximately 15 ppm, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds.
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For ¹³C NMR, use a proton-decoupled pulse program with a spectral width of approximately 250 ppm.
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Data Processing:
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Process the raw data using appropriate software (e.g., MestReNova, TopSpin).
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Reference the spectra to the TMS signal (0.00 ppm for ¹H and ¹³C).
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Integrate the ¹H NMR signals and determine the multiplicities and coupling constants.
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Infrared (IR) Spectroscopy
Predicted Key IR Absorption Bands:
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3100-3000 cm⁻¹: C-H stretching (aromatic)
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2980-2850 cm⁻¹: C-H stretching (methyl)
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1600-1400 cm⁻¹: C=C and C=N stretching vibrations of the pyridine rings.
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800-700 cm⁻¹: C-H out-of-plane bending.
Experimental Protocol: FT-IR Spectroscopy (ATR)
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Sample Preparation:
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Place a small amount of the solid sample directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
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Data Acquisition:
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Record the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer in the range of 4000-400 cm⁻¹.
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Collect and average a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
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Acquire a background spectrum of the clean ATR crystal before running the sample.
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Data Processing:
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Perform a background correction on the sample spectrum.
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Identify and label the major absorption peaks.
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Mass Spectrometry (MS)
Predicted Mass Spectrum: The molecular ion peak ([M]⁺) is expected at m/z = 170. Common fragmentation patterns for pyridinic compounds may be observed, such as the loss of a methyl radical ([M-15]⁺) or cleavage of the bipyridine linkage.
Experimental Protocol: Mass Spectrometry
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Sample Preparation:
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Dissolve a small amount of the sample in a suitable volatile solvent like methanol or acetonitrile.
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Data Acquisition:
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Introduce the sample into the mass spectrometer using an appropriate ionization technique such as Electrospray Ionization (ESI) or Electron Impact (EI).
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Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
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Data Analysis:
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Identify the molecular ion peak.
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Analyze the fragmentation pattern to confirm the structure.
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Workflow for Spectroscopic Analysis
Reactivity and Applications
Coordination Chemistry and Catalysis
Like other bipyridines, 3-Methyl-2,2'-bipyridine is an excellent chelating ligand for a wide range of transition metals. The methyl group can influence the stability and reactivity of the resulting metal complexes through steric and electronic effects.
One notable application is in "rollover" cyclometalation reactions. In these reactions, the bidentate ligand can act as a cyclometalated ligand, leading to the formation of unique organometallic complexes. This reactivity has been utilized for the activation and functionalization of C-H bonds at positions that are typically difficult to functionalize.[1]
Complexes of 3-Methyl-2,2'-bipyridine with metals like palladium are expected to be active catalysts in cross-coupling reactions, similar to other bipyridine-ligated palladium complexes.
Potential in Drug Development and Biological Activity
Bipyridine derivatives and their metal complexes have been investigated for a range of biological activities, including anticancer, antimicrobial, and antiviral properties.[3] The mechanism of action for some bipyridine-containing anticancer agents involves the induction of apoptosis through the generation of reactive oxygen species (ROS) and depolarization of the mitochondrial membrane.[4] Some studies have suggested that bipyridine derivatives may exert their effects by interacting with signaling proteins such as AKT and BRAF, which are implicated in cancer progression.[4]
While specific studies on the biological activity of 3-Methyl-2,2'-bipyridine are scarce, its structural similarity to other biologically active bipyridines suggests it could be a valuable scaffold for the design of new therapeutic agents.
Hypothetical Signaling Pathway Modulation by a Bipyridine Derivative
Safety Information
Disclaimer: This document is intended for informational purposes for a scientific audience and is based on currently available data, which for this specific compound is limited. The predicted properties and generalized protocols should be used as a guide, and experimental verification is strongly recommended.
